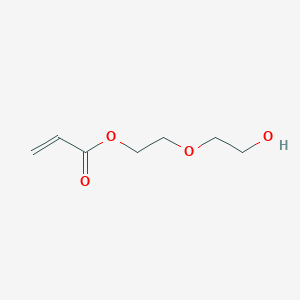

2-(2-Hydroxyethoxy)ethyl acrylate

Description

Contextual Significance of Acrylate (B77674) Monomers in Polymer Science

Acrylate monomers are a cornerstone of the polymer industry and academic research, celebrated for their ability to undergo polymerization through various mechanisms, most notably free-radical polymerization. This process allows for the creation of a diverse range of polymers with properties that can be finely tuned by copolymerizing different acrylate monomers. khchemicals.com The resulting polyacrylates find applications in a multitude of fields, including adhesives, coatings, textiles, and personal care products. zbaqchem.com The ester group in these monomers provides a site for tailoring properties such as glass transition temperature (Tg), flexibility, and adhesion. specialchem.com

Unique Chemical Features and Research Focus of 2-(2-Hydroxyethoxy)ethyl Acrylate

What sets this compound apart is its dual functionality. wikipedia.org The acrylate group serves as the polymerizable unit, enabling its incorporation into polymer chains. The terminal hydroxyl group, along with the ether linkage in the side chain, imparts a distinct hydrophilic character to the monomer and the resulting polymers. This hydrophilicity is a key feature that researchers leverage for various applications. The presence of the hydroxyl group also offers a reactive site for post-polymerization modification, further expanding its versatility. Research on this compound often centers on harnessing these features to create materials with specific water absorption capabilities, biocompatibility, and stimuli-responsive behavior.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is on an upward trajectory, with research branching into several key areas. A significant focus lies in the development of biocompatible materials for biomedical applications, such as hydrogels for drug delivery and tissue engineering. psu.edu Its ability to form cross-linked, water-swollen networks makes it an ideal candidate for these applications. psu.edu Furthermore, its role in creating stimuli-responsive polymers, which can change their properties in response to external triggers like temperature, is a burgeoning field of investigation. nih.govnih.gov The copolymerization of this compound with other monomers is another active area of research, aiming to create materials with a finely tuned balance of hydrophilic and hydrophobic properties, as well as specific mechanical and thermal characteristics. researchgate.net

Physicochemical Properties of this compound

The utility of this compound in various research and industrial applications is underpinned by its specific physicochemical properties. A clear, colorless liquid, it possesses a characteristic mild but pungent ester-like odor. wikipedia.org Its key properties are summarized in the interactive data table below.

The presence of the hydroxyl group and the ether linkage in its structure contributes to its solubility in a range of polar solvents, including water, alcohols, and dimethylformamide. psu.edu Spectroscopic techniques are crucial for its characterization. In Fourier-transform infrared (FTIR) spectroscopy, characteristic peaks corresponding to the acrylate C=C bond, the ester C=O bond, and the hydroxyl O-H bond are observed. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the presence and connectivity of the different proton and carbon environments within the molecule.

Polymerization and Copolymerization

The acrylate functionality of this compound allows it to readily participate in polymerization reactions, forming a variety of polymeric structures.

Polymerization Techniques

Free-radical polymerization is the most common method employed for polymerizing this compound. psu.edu This can be carried out in bulk, solution, or emulsion systems. However, to achieve better control over the polymer architecture, including molecular weight and polydispersity, controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are increasingly utilized. researchgate.netcmu.edu These methods allow for the synthesis of well-defined polymers with predictable characteristics.

Copolymerization with Other Monomers

Kinetics and Mechanisms

The kinetics of this compound polymerization follow the general principles of radical polymerization. The reaction proceeds through initiation, propagation, and termination steps. In controlled radical polymerization techniques, the mechanism involves a dynamic equilibrium between active and dormant species, which allows for a more controlled chain growth process. cmu.edu Detailed kinetic studies, often involving techniques like dilatometry or online monitoring of monomer conversion, are crucial for optimizing reaction conditions and achieving the desired polymer properties.

Applications in Academic Research

The unique properties of polymers derived from this compound have led to their exploration in a variety of research applications.

Hydrogels and Biomedical Applications

The hydrophilicity and biocompatibility of poly(this compound) make it an excellent material for the fabrication of hydrogels. psu.edusigmaaldrich.com These cross-linked polymer networks can absorb and retain large amounts of water, mimicking the soft tissues of the body. psu.edu Consequently, they are extensively investigated for biomedical applications, including:

Drug Delivery: Hydrogels based on this monomer can be loaded with therapeutic agents and designed for controlled and sustained release. nih.gov

Tissue Engineering: They can serve as scaffolds to support cell growth and tissue regeneration.

Contact Lenses: The high water content and optical clarity of these hydrogels are advantageous for contact lens materials. psu.edusigmaaldrich.com

Coatings, Adhesives, and Sealants

In the realm of coatings, adhesives, and sealants, the incorporation of this compound can enhance several key properties. zbaqchem.comsigmaaldrich.com The hydroxyl groups can improve adhesion to various substrates through hydrogen bonding. They also provide sites for cross-linking, which can increase the durability and chemical resistance of the final product. The flexibility imparted by the ether linkage is also a desirable characteristic in many of these applications.

Stimuli-Responsive Materials

A particularly exciting area of research is the use of this compound in the development of stimuli-responsive materials. rsc.org These "smart" materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. By copolymerizing this compound with other responsive monomers, researchers can create materials that exhibit, for example, a lower critical solution temperature (LCST), causing them to undergo a phase transition from soluble to insoluble in water as the temperature is raised. nih.govresearchgate.net This behavior is of great interest for applications such as smart drug delivery systems, sensors, and actuators.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-7(9)11-6-5-10-4-3-8/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXMAAYKJDQVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050397 | |

| Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13533-05-6 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13533-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013533056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94WS8078J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(2-Hydroxyethoxy)ethyl Acrylate (B77674)

Direct esterification involves the reaction of acrylic acid with diethylene glycol. This method is a fundamental approach for producing acrylate esters. google.com

The direct esterification of acrylic acid is an equilibrium-limited reaction that necessitates the use of a catalyst to achieve viable reaction rates and yields. google.com Both homogeneous and heterogeneous catalysts are employed in industrial processes.

Common homogeneous catalysts include strong acids such as sulfuric acid and sulfonic acids. google.com The mechanism involves the protonation of the carbonyl oxygen of acrylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of diethylene glycol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the catalyst regenerates the catalyst and yields the desired ester, 2-(2-Hydroxyethoxy)ethyl acrylate.

Heterogeneous catalysts, such as acidic ion-exchange resins like Amberlyst-15, offer advantages in terms of catalyst separation from the product mixture, reducing corrosion issues and simplifying purification. researchgate.net The reaction mechanism on a solid acid catalyst is analogous to homogeneous catalysis, with the reaction occurring on the acidic sites of the resin.

Another catalytic system involves the use of trivalent chromium salts, which have been shown to be effective for the synthesis of hydroxyalkyl acrylates. google.com

Optimizing the direct esterification process on a laboratory scale involves manipulating several key parameters to maximize the yield and purity of this compound.

Reactant Molar Ratio: Employing an excess of one reactant, typically the alcohol (diethylene glycol), can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (acrylic acid). researchgate.net

Temperature: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate. researchgate.net However, for acrylic acid esterification, which is an endothermic process, temperatures are often kept within a specific range, for instance, between 80°C and 130°C, to facilitate the removal of water without causing unwanted side reactions or polymerization of the acrylate product. researchgate.netjustia.comgoogle.com

Water Removal: The continuous removal of water, a byproduct of the esterification, is crucial to drive the reaction towards completion. google.com This is often achieved through azeotropic distillation using a suitable solvent that forms a heteroazeotrope with water. justia.com The organic phase from the condensed azeotrope is returned to the reactor.

Inhibitors: To prevent the polymerization of the acrylate monomer during synthesis, polymerization inhibitors such as hydroquinone (B1673460) or its monomethyl ether (MEHQ) are typically added to the reaction mixture. google.comresearchgate.net

Table 1: Key Parameters for Direct Esterification of Acrylic Acid

| Parameter | Typical Range/Condition | Rationale |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, Amberlyst-15 | To increase the reaction rate. |

| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | To shift equilibrium and maximize conversion. justia.comgoogle.com |

| Temperature | 80°C - 130°C | To balance reaction rate and prevent side reactions. justia.comgoogle.com |

| Water Removal | Azeotropic distillation | To drive the equilibrium towards product formation. google.com |

| Inhibitor | Hydroquinone, MEHQ | To prevent polymerization of the acrylate product. researchgate.net |

Transesterification offers an alternative route to this compound. This process involves the reaction of an acrylate ester, such as methyl acrylate or ethyl acrylate, with diethylene glycol in the presence of a catalyst. google.com

The kinetics of transesterification are influenced by the type of catalyst, temperature, and the molar ratio of the reactants. The reaction is reversible, and its thermodynamics dictate the equilibrium position. The forward reaction involves the exchange of the alcohol moiety of the ester with diethylene glycol.

The reaction generally follows second-order kinetics. nih.gov The rate of reaction is dependent on the concentration of both the starting ester and diethylene glycol. The equilibrium of the reaction can be shifted towards the product side by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. google.com

Catalysts play a crucial role in enhancing the reaction rate. Common catalysts for transesterification include titanic acid esters (titanates) and magnesium compounds. google.comgoogle.com These catalysts function by activating the carbonyl group of the starting acrylate ester, making it more susceptible to nucleophilic attack by diethylene glycol.

The efficiency of the transesterification reaction is significantly affected by the choice of solvent and the reaction temperature.

Solvent: While the reaction can be carried out without a solvent, using an excess of the starting acrylate ester is common. google.com In some cases, an inert solvent might be used to facilitate heat transfer and control viscosity.

Temperature: The reaction temperature is a critical parameter that must be carefully controlled. An optimal temperature increases the reaction rate and helps in the removal of the alcohol byproduct. mdpi.com For transesterification of (meth)acrylic acid esters, temperatures typically range from 60°C to 120°C. google.com However, the temperature should not exceed the boiling point of the alcohol being removed to prevent its vaporization from hindering the reaction. mdpi.com For instance, when using methyl acrylate, the methanol formed is advantageously removed as an azeotrope with the starting ester at temperatures between 65°C and 75°C. google.com

Table 2: Factors Influencing Transesterification Efficiency

| Factor | Influence on Reaction | Typical Conditions |

| Catalyst | Increases reaction rate by activating the ester carbonyl. | Titanates, Magnesium compounds. google.comgoogle.com |

| Temperature | Affects reaction rate and byproduct removal. | 60°C - 120°C. google.com |

| Reactant Molar Ratio (Ester:Alcohol) | An excess of the starting ester shifts the equilibrium. | 1.5 to 10-fold molar excess of the starting ester. google.com |

| Byproduct Removal | Drives the equilibrium towards the product. | Distillation of the lower-boiling alcohol. google.com |

Transesterification Approaches

Novel Synthetic Strategies and Green Chemistry Principles

The development of environmentally benign synthetic routes for this compound is a key area of research, focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The use of enzymes, particularly lipases, as biocatalysts for esterification reactions offers a green alternative to traditional chemical catalysts. Lipases operate under mild conditions, exhibit high selectivity, and can often be recycled and reused, reducing environmental impact. The enzymatic synthesis of this compound typically involves the direct esterification of diethylene glycol with acrylic acid.

Candida antarctica lipase (B570770) B (CALB) is a widely used and highly efficient biocatalyst for such transformations. rsc.orgnih.gov The reaction mechanism follows a Ping-Pong Bi-Bi model, where the lipase's active site serine residue attacks the carboxylic acid, forming an acyl-enzyme intermediate. Subsequently, the alcohol (diethylene glycol) attacks this intermediate to yield the ester and regenerate the enzyme. researchgate.net

The synthesis can be carried out in organic solvents or, more desirably, in a solvent-free system to further enhance the green credentials of the process. unife.it Key parameters influencing the enzymatic synthesis include temperature, molar ratio of reactants, enzyme concentration, and water activity.

Table 1: Research Findings on Lipase-Catalyzed Esterification

| Catalyst | Reactants | Key Findings |

| Candida antarctica lipase B (CALB) | Ethyl acrylate, Ethanolamine | The enzyme catalyzed not only polymerization but also aminolysis and hydrolysis of the ester groups. ijisrt.com |

| Immobilized CALB | Varied (for biodegradable polymers) | CALB is highly effective for ring-opening polymerization and polycondensation to create biomedical polymers. rsc.org |

| NS 88011 lipase | Oleic acid, Ethylene (B1197577) glycol | Optimal conditions for solvent-free synthesis were 1% lipase, 600 rpm, 1:2 molar ratio, and 70°C. unife.it |

| Candida antarctica lipase B | Glucose, Lauric acid in R-NADESs | Unexpectedly, the reaction yielded lauroylcholine chloride instead of glucose ester. rsc.org |

Beyond enzymatic methods, green chemistry principles are being applied to the synthesis of acrylates through the exploration of alternative reactants and reaction conditions. This includes the use of solid acid catalysts, which are more environmentally friendly and easier to separate from the reaction mixture than traditional mineral acids like sulfuric acid. google.com

For instance, the synthesis of diethylene glycol monoethyl ether, a related compound, has been successfully achieved using solid acid catalysts such as H-beta zeolites and Amberlyst-15. google.com These catalysts offer high conversion rates and selectivity under optimized conditions. Such approaches could be adapted for the synthesis of this compound.

Furthermore, the use of pervaporation membrane reactors in the esterification of acrylic acid with ethanol (B145695) has been shown to enhance conversion by continuously removing water, a byproduct of the reaction. researchgate.net This technique could potentially be applied to the synthesis of this compound to improve reaction efficiency.

Table 2: Alternative Catalysts and Conditions for Related Syntheses

| Catalyst | Reactants | Product | Key Findings |

| HZSM-5 (silicon-aluminum ratio 25) | Diethylene glycol, Ethanol | Diethylene glycol monoethyl ether | 30.3% conversion of diethylene glycol with 78.6% selectivity. google.com |

| H-beta (silicon-aluminum ratio 25) | Diethylene glycol, Ethanol | Diethylene glycol monoethyl ether | 36.8% conversion of diethylene glycol with 75.4% selectivity. google.com |

| Amberlyst-15 | Diethylene glycol, Ethanol | Diethylene glycol monoethyl ether | 67.1% conversion of diethylene glycol with 66.1% selectivity. google.com |

| Sulfuric Acid (in pervaporation reactor) | Acrylic acid, Ethanol | Ethyl acrylate | Conversion of acrylic acid increased from 54.8% (non-integrated) to 67.6% (integrated). researchgate.net |

Derivatization and Functionalization of this compound Precursors

The functional properties of this compound can be tailored by modifying its precursors, namely diethylene glycol and acrylic acid, before the esterification reaction. This approach allows for the introduction of specific chemical groups that can impart desired characteristics to the final monomer and subsequent polymers.

Derivatization of diethylene glycol can be achieved through various chemical transformations. For example, novel derivatizing agents like 4-carbethoxyhexafluorobutyryl chloride have been used to create derivatives of glycols for analytical purposes, a technique that could be adapted for synthetic applications. nih.gov Fluorescent derivatizing reagents have also been employed to modify diethylene glycol, which could be a pathway to producing fluorescent monomers. nih.gov The glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) is another route to obtain a derivatized diethylene glycol precursor, specifically bis-(2-hydroxyethyl) terephthalate (BHET), which can then be used in further reactions. mdpi.com

On the other hand, acrylic acid and its derivatives can also be functionalized. For instance, the esterification of poly(meth)acrylic acid with halogenated compounds can be achieved at room temperature using a promoter like 1,1,3,3-tetramethylguanidine, demonstrating a pathway for introducing halogen functionalities. rsc.org While this applies to the polymer, similar strategies could be envisioned for the monomeric acid.

Polymerization Mechanisms and Kinetic Studies

Fundamental Polymerization Behavior of 2-(2-Hydroxyethoxy)ethyl Acrylate (B77674)

Free radical polymerization is a common method used to synthesize polymers from 2-(2-hydroxyethoxy)ethyl acrylate. This process is typically initiated by the decomposition of a radical initiator, such as benzoyl peroxide, to produce free radicals. These radicals then react with a monomer molecule to form a new radical, which can subsequently react with other monomers in a chain reaction.

The propagation step involves the rapid addition of monomer units to the growing polymer chain. The rate of polymerization is influenced by several factors, including the concentration of the monomer and initiator, as well as the temperature. imaging.org The polymerization of acrylates like HEEA can be very fast, sometimes leading to high conversion within a short period. ias.ac.in However, this can also result in polymers with a broad molecular weight distribution due to uncontrolled termination reactions. ias.ac.in

To prevent premature or uncontrolled polymerization during storage and handling, stabilizers and inhibitors are crucial. atamankimya.comwikipedia.org this compound is often supplied with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ). sigmaaldrich.com The presence of oxygen is necessary for these stabilizers to function effectively. atamankimya.com

Inhibitors work by reacting with and deactivating any free radicals that may form, thus preventing the initiation of polymerization. It is important to monitor the inhibitor content and replenish it if necessary, especially during prolonged storage, to ensure the monomer's stability. redox.com During the polymerization process itself, these inhibitors must be removed or their effect overcome by the initiator to allow the reaction to proceed.

Controlled/Living Radical Polymerization Techniques

Controlled/living radical polymerization (CLRP) methods offer significant advantages over traditional free radical polymerization by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. youtube.comepa.gov These techniques rely on establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. youtube.comcmu.edu

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CLRP method for polymerizing acrylates, including those with functional groups like the hydroxyl group in HEEA. cmu.eduwikipedia.org This technique typically employs a transition metal complex, often copper-based, as a catalyst and an alkyl halide as an initiator. wikipedia.orggoogle.com The catalyst facilitates the reversible transfer of a halogen atom between the dormant polymer chain and the active propagating radical. nih.gov

The polymerization of 2-hydroxyethyl acrylate (a similar monomer) via ATRP has been shown to exhibit first-order kinetics, with molecular weights increasing linearly with conversion and low polydispersities (Mw/Mn ≤ 1.2). cmu.edu ATRP of HEEA can be conducted in bulk or in solution. cmu.edu The process is tolerant to protic media, making it suitable for polymerization in the presence of the hydroxyl group. cmu.edu

The rate of ATRP is influenced by the ratio of the activator (e.g., Cu(I) complex) to the deactivator (e.g., Cu(II) complex) and the concentrations of monomer and initiator. youtube.comcmu.edu

Table 1: Key Parameters in ATRP of Hydroxy-functional Acrylates

| Parameter | Description | Typical Values/Conditions |

| Monomer | This compound (HEEA) or similar | Bulk or in solution (e.g., 1:1 with water) cmu.edu |

| Initiator | Alkyl halides (e.g., methyl 2-bromopropionate) | M:I ratio typically 100:1 cmu.edu |

| Catalyst | Transition metal complex (e.g., CuBr/2,2'-bipyridine) | M:I:Cu:L ratio typically 100:1:1:2 cmu.edu |

| Temperature | Reaction temperature | Typically around 90°C cmu.edu |

| Polydispersity (Mw/Mn) | Measure of molecular weight distribution | ≤ 1.2 cmu.edu |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), or RAFT agent. sigmaaldrich.comcymitquimica.com The RAFT agent mediates the polymerization by reversibly transferring the growing radical chain, allowing for controlled growth. sigmaaldrich.com

RAFT polymerization is applicable to a wide range of monomers, including acrylates. sigmaaldrich.com The choice of the RAFT agent is critical for successful polymerization and depends on the specific monomer being used. epa.govsigmaaldrich.com For acrylates, dithiobenzoates and trithiocarbonates are often effective RAFT agents. sigmaaldrich.comfujifilm.com This method allows for the synthesis of well-defined polymers with low polydispersity and high end-group functionality. sigmaaldrich.com

The process involves a conventional free radical initiator to start the polymerization, and the RAFT agent establishes the equilibrium between active and dormant chains. sigmaaldrich.com

Table 2: Common RAFT Agents for Acrylate Polymerization

| RAFT Agent Type | R Group (Leaving Group) | Z Group (Activating Group) | Monomer Compatibility |

| Dithiobenzoates | Varies | Phenyl | Acrylates, Styrenes |

| Trithiocarbonates | Alkyl | Alkylthio | Acrylates, Methacrylates |

| Dithiocarbamates | Varies | N,N-dialkyl | Acrylates, Styrenes |

This table provides a general guide; specific agent selection depends on reaction conditions. sigmaaldrich.comfujifilm.com

Photo-initiated and radiation-induced polymerization methods offer alternative ways to generate the radicals needed for polymerization. These techniques can provide spatial and temporal control over the polymerization process.

Photo-initiated polymerization , often referred to as UV curing, utilizes a photoinitiator that decomposes into radicals upon exposure to ultraviolet (UV) light. This method is particularly useful for producing coatings and adhesives. guidechem.com Research on UV-curable coatings containing this compound has shown potential for enhanced properties. More advanced photo-induced ATRP techniques have also been developed, using visible light to generate radicals, which can be advantageous for biological applications. nih.gov

Radiation-induced polymerization employs high-energy radiation, such as electron beams, to initiate polymerization. iaea.org This method can be used for the polymerization of acrylates in aqueous emulsions. iaea.org Studies on the radiation-induced polymerization of similar acrylates have shown that the process can be very rapid. iaea.org

Kinetic and Mechanistic Investigations of this compound Polymerization

The study of the polymerization of this compound (HEEA), and the closely related 2-hydroxyethyl acrylate (HEA), is crucial for controlling the synthesis of polymers with desired characteristics. The presence of a hydroxyl group in the monomer structure introduces significant complexities, primarily through hydrogen bonding, which influences reaction rates, activation energies, and chain transfer processes.

Determination of Polymerization Reaction Orders and Activation Energies

The polymerization curves for the bulk polymerization of HEA typically exhibit a significant autoacceleration mechanism, indicating that the reaction kinetics are not straightforward and cannot be described by a simple reaction order over the entire conversion range researchgate.netpsu.edu. This autoacceleration, or gel effect, arises from diffusion-controlled termination steps as the viscosity of the system increases.

Table 1: Activation Energy for Bulk Polymerization of 2-Hydroxyethyl Acrylate (HEA)

| Parameter | Value | Reference |

| Activation Energy (Ea) | 155.8 kJ/mol | researchgate.net |

Influence of Hydrogen Bonding on Polymerization Rates and Chain Transfer Processes

This effect has been systematically investigated in the copolymerization of HEA with other monomers. The choice of solvent can significantly alter the extent of hydrogen bonding and, consequently, the polymerization kinetics. For instance, in the copolymerization of HEA with butyl methacrylate (B99206) (BMA), the relative reactivity of HEA is higher in less interactive solvents like xylenes (B1142099) compared to hydrogen-bond-accepting solvents like dimethyl formamide (B127407) (DMF) or hydrogen-bond-donating solvents like n-butanol rsc.org.

A key finding is that hydrogen bonding in HEA appears to suppress intramolecular chain transfer to the polymer, also known as backbiting nih.gov. This is a significant observation, as backbiting is a dominant reaction for many other acrylates, leading to the formation of branched structures. The introduction of a solvent like DMF, which disrupts the hydrogen bonding in HEA, was shown to lead to an increased level of backbiting, confirming the protective role of the hydrogen-bond network nih.gov.

Polymerization Conditions and System Effects

The environment in which the polymerization of this compound occurs—whether in bulk or in solution—has a profound impact on the reaction dynamics, the achievable monomer conversion, and the properties of the resulting polymer.

Bulk Polymerization Dynamics and Limiting Conversions

Bulk polymerization of HEA, carried out with only the monomer and an initiator, proceeds rapidly and exhibits a strong autoacceleration effect at very early stages of the reaction researchgate.net. This can cause the reacting mixture to overheat. In studies conducted at elevated temperatures (e.g., 70 °C), limiting conversions were reached in a short period, partly due to the high decomposition rate of the initiator at such temperatures researchgate.net.

A significant characteristic of the bulk polymerization of HEA is the formation of an insoluble polymer researchgate.netpsu.edu. The resulting poly(2-hydroxyethyl acrylate) (PHEA) often presents as a hydrogel capable of absorbing significant amounts of water (over 30% w/w) researchgate.net. This insolubility is a consequence of the high molecular weights achieved and the strong intermolecular hydrogen bonding that effectively creates a physically crosslinked network researchgate.netpsu.edu.

Table 2: Characteristics of Bulk Polymerization of 2-Hydroxyethyl Acrylate (HEA)

| Feature | Observation | Reference |

| Kinetics | Strong autoacceleration (gel effect) at early stages. | researchgate.netpsu.edu |

| Reaction Rate | Rapid polymerization; limiting conversion reached quickly at higher temperatures. | researchgate.net |

| Resulting Polymer | Insoluble in most common solvents; forms a hydrogel. | researchgate.netpsu.edu |

| Reason for Insolubility | High molecular weight and strong intermolecular hydrogen bonding. | researchgate.net |

Solution Polymerization Characteristics in Various Solvents

To gain better control over the polymerization, reduce the final molecular weight, and potentially obtain soluble polymers, HEEA can be polymerized in a solution researchgate.netpsu.edu. The choice of solvent is critical as it can interact with the monomer and influence the reaction.

When HEA is polymerized in solution, the conversion rates are typically lower than those observed in bulk polymerization researchgate.net. This reduction is expected due to the dilution of the monomer and the possibility of chain transfer reactions occurring with the solvent molecules researchgate.net. Despite the use of solution methods, the resulting polymer can still be an insoluble hydrogel, particularly when techniques like Atom Transfer Radical Polymerization (ATRP) are employed without specific chain transfer agents researchgate.net.

The nature of the solvent plays a crucial role in the kinetics, especially in copolymerization systems. Solvents are known to influence the reactivity ratios of monomers due to specific interactions.

Hydrogen-bonding solvents: Solvents like n-butanol can introduce additional hydrogen bonding into the system, which can reduce the rate of backbiting and affect monomer incorporation rates mdpi.com.

Hydrogen-bond disrupting solvents: Solvents such as dimethyl formamide (DMF) can interfere with the monomer's self-association through hydrogen bonds, which in turn alters its relative reactivity rsc.org.

Non-polar solvents: In solvents like xylenes, the hydrogen-bonding effects of the hydroxyl group on HEA's reactivity are more pronounced compared to its behavior in more interactive solvents rsc.org.

Table 3: Summary of Solvent Effects on HEA Polymerization

| Solvent | Type | Effect on Polymerization | Reference |

| n-Butanol (BuOH) | H-bond donor/acceptor | Reduces HEA incorporation rate in BMA copolymers; reduces branching. | rsc.orgmdpi.com |

| Dimethyl formamide (DMF) | H-bond acceptor | Reduces HEA incorporation rate in BMA copolymers; disrupts H-bonding, potentially increasing backbiting. | rsc.orgnih.gov |

| Xylenes | Non-polar / Aromatic | Increases relative reactivity and incorporation of HEA in BMA copolymers. | rsc.org |

| Carbon Tetrachloride (CCl4) | Halogenated | Used as a solvent for solution polymerization; can act as a chain-transfer agent, leading to lower conversions than bulk. | researchgate.net |

Semi-Batch and Controlled-Feed Polymerization Strategies

Semi-batch and controlled-feed polymerization strategies are advanced manufacturing techniques employed to exert precise control over the polymerization process of this compound. These methods are particularly advantageous for managing the highly exothermic nature of acrylate polymerization and for tailoring the final polymer properties, such as molecular weight, molecular weight distribution, and copolymer composition. By manipulating the feed rate of the monomer, it is possible to maintain a low and relatively constant monomer concentration in the reactor, a condition often referred to as "starved-feed." This approach offers significant benefits over traditional batch polymerization, where all reactants are added at the beginning, leading to potential thermal runaway and broad polymer property distributions.

In the context of hydroxyl-functionalized acrylates like this compound, semi-batch processes can also influence the extent of side reactions, such as branching. Research on the closely related monomer, 2-hydroxyethyl acrylate (HEA), has shown that under semi-batch conditions, the concentration of the hydroxyl-containing monomer can be kept consistently low. mdpi.com This low concentration can, in turn, affect hydrogen bonding interactions and the kinetics of side reactions. mdpi.com

Controlled-feed strategies allow for the production of polymers with specific architectures. For instance, a constant feed rate can lead to a polymer with a more uniform composition, while a graded or tapered feed can be used to create gradient copolymers. This level of control is crucial for applications where specific polymer microstructures are required.

Research Findings in Related Systems

While specific research data on the semi-batch homopolymerization of this compound is limited in publicly available literature, extensive studies on analogous systems, such as the semi-batch copolymerization of 2-hydroxyethyl acrylate (HEA) with butyl acrylate (BA), provide valuable insights. In these studies, semi-batch experiments are often conducted under industrially relevant conditions. For example, a common approach involves a six-hour monomer feeding period at an elevated temperature, such as 138°C, to achieve a high final polymer content. mdpi.com

One key finding from these studies is that even under starved-feed conditions, the relative reactivity of monomers can lead to a copolymer composition that deviates from the feed composition. For HEA, it has been observed that the monomer is preferentially incorporated into the copolymer compared to BA. mdpi.com This is attributed to the influence of hydrogen bonding on monomer reactivity. The controlled addition in a semi-batch process helps to mitigate large compositional drifts that would be more pronounced in a batch reactor.

The effect of the monomer feed rate on polymer properties is a critical aspect of controlled-feed strategies. Studies on other acrylate systems have demonstrated that the feed rate directly impacts the instantaneous monomer concentration, which in turn influences the polymerization rate, molecular weight, and the formation of gel or cross-linked structures, especially when multifunctional monomers are present. nih.gov

Interactive Table: Representative Semi-Batch Polymerization Conditions for a Related Acrylate System mdpi.com

The data from related systems suggest that in a semi-batch homopolymerization of this compound, a controlled monomer feed would be essential for managing the reaction exotherm and achieving a polymer with a narrow molecular weight distribution. The presence of the hydroxyethoxy group is expected to influence the polymerization kinetics through hydrogen bonding, similar to what is observed for HEA.

Interactive Table: Effect of Feed Time on Polymer Properties in a Generic Acrylate Semi-Batch Emulsion Polymerization sci-hub.se

Copolymerization and Advanced Polymer Architectures

Strategies for Copolymer Synthesis Utilizing 2-(2-Hydroxyethoxy)ethyl Acrylate (B77674)

Statistical and random copolymers are synthesized to achieve properties that are an average of the constituent monomers. The distribution of monomer units along the polymer chain is random and is governed by the reactivity ratios of the comonomers.

The copolymerization of 2-(2-hydroxyethoxy)ethyl acrylate (HEA) with other acrylate and methacrylate (B99206) monomers has been explored to tailor material properties. For instance, the nitroxide-mediated copolymerization of HEA and 2-methoxyethyl acrylate (MEA) results in well-defined ideal random copolymers. rsc.org The reactivity ratios for this system were found to be rHEA = 0.93 ± 0.09 and rMEA = 0.95 ± 0.09, indicating a nearly ideal random incorporation of both monomers into the polymer chain. rsc.org This allows for precise control over the copolymer composition and, consequently, its properties.

Similarly, the copolymerization of 2-ethylhexyl acrylate (EHA) with other monomers like styrene (B11656) has been studied. frontiersin.org The properties of such copolymers can be controlled by the ratio of the comonomers. frontiersin.org For example, copolymers of styrene and EHA are used in hard coatings and as blend compatibilizers. frontiersin.org The reactivity ratios for the copolymerization of styrene and EHA were determined to be r1 (styrene) = 1.24 and r2 (EHA) = 0.71 using the Finemann–Ross method. frontiersin.org

The determination of reactivity ratios is crucial for predicting the copolymer composition at different monomer feed ratios. fiveable.mersc.org Various methods, such as the Finemann-Ross, inverted Finemann-Ross, and Kelen-Tudos methods, are employed to calculate these ratios from experimental data. frontiersin.org

Here is a table summarizing the reactivity ratios for the copolymerization of various acrylates and methacrylates:

Table 1: Reactivity Ratios of Various Acrylate and Methacrylate Monomers This table is interactive. Users can sort and filter the data.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

|---|---|---|---|---|---|

| 2-Hydroxyethyl acrylate (HEA) | 2-Methoxyethyl acrylate (MEA) | 0.93 ± 0.09 | 0.95 ± 0.09 | Nitroxide Mediated Polymerization | rsc.org |

| Styrene | 2-Ethylhexyl acrylate (EHA) | 1.24 | 0.71 | Copper mediated controlled radical copolymerization | frontiersin.org |

| Methyl methacrylate (MMA) | 2-Ethoxyethyl methacrylate (2-EOEMA) | 0.8436 | 0.7751 | Free-radical initiated copolymerization | sapub.org |

| Acrylamide (AM) | 2-Ethylhexyl acrylate (2-EHA) | 0.913 | 0.477 | Free radical copolymerization | bas.bg |

Block and graft copolymers are advanced polymer architectures that consist of distinct blocks or chains of different monomers. These structures allow for the combination of disparate properties, such as hydrophilicity and hydrophobicity, within a single macromolecule.

Block Copolymers: The synthesis of block copolymers containing this compound can be achieved through controlled radical polymerization techniques like atom transfer radical polymerization (ATRP). For example, acrylic AB and ABA block copolymers of 2-ethylhexyl acrylate (EHA) and methyl methacrylate (MMA) have been prepared via ATRP. researchgate.net These materials have a saturated backbone and polar pendant groups, offering advantages over conventional styrenic block copolymers. researchgate.net

Graft Copolymers: Graft copolymers can be synthesized by "grafting-from" or "grafting-to" methods. In the "grafting-from" approach, a polymer backbone with initiating sites is used to grow the grafted chains. For instance, graft copolymers with a poly(acrylic acid) backbone and poly(lactic acid) side chains have been synthesized using a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and ring-opening polymerization (ROP). rsc.org Another example involves the synthesis of graft copolymers based on poly(2-methoxyethyl acrylate) where linear backbones with ATRP initiating sites are first prepared. researchgate.netnih.gov Subsequently, another monomer is grafted from these sites. researchgate.netnih.gov For example, 2-methoxyethyl acrylate has been grafted from linear macroinitiators prepared by copolymerizing 2-hydroxyethyl methacrylate and 2-(bromoisobutyryloxy)ethyl methacrylate. nih.gov

Interpenetrating polymer networks (IPNs) are polymer blends where two or more crosslinked polymers are physically entangled with each other. nih.govkpi.ua Semi-IPNs consist of a crosslinked polymer network with a linear polymer penetrating the network. mdpi.comtib.eu

The synthesis of IPNs and semi-IPNs allows for the combination of properties from different polymers, often leading to synergistic effects. kpi.ua For example, IPNs of 2-hydroxyethyl methacrylate terminated polyurethanes and polyurethanes have been prepared, and their compatibility was found to depend on the molecular weight of the prepolymers. kpi.ua

Semi-IPNs based on hydroxyethyl (B10761427) methacrylate (HEMA) and other polymers like poly(4-vinylpyridine) have been synthesized for applications such as drug delivery. mdpi.com The properties of these semi-IPNs, such as their swelling capacity, can be tuned by adjusting the reaction parameters, including the ratio of the crosslinker to the monomer and the ratio of the linear polymer to the network. mdpi.com Similarly, semi-IPNs have been created using a copolymer network of N-isopropylacrylamide and 2-acrylamido-2-methylpropane sulfonic acid, with long polymer strands of poly(2-acrylamido-2-methylpropane sulfonic acid) incorporated within the network. tib.eu

Tailoring Polymer Architecture for Specific Functionalities

The ability to control the polymer architecture at a molecular level allows for the design of materials with specific and often "smart" functionalities.

Thermoresponsive polymers exhibit a change in their physical properties, typically their solubility in a solvent, in response to a change in temperature. This behavior is often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). kinampark.com

Copolymers containing this compound can be designed to be thermoresponsive. The cloud point temperature, which is the temperature at which the polymer solution becomes cloudy upon heating, can be tuned by adjusting the copolymer composition. For example, in copolymers of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA), the cloud point temperature increases with an increasing HEA content. rsc.org Specifically, the cloud point increases from 5 °C to 60 °C as the HEA content rises from 0% to 70%. rsc.org

The thermoresponsive behavior of copolymers is influenced by the hydrophilicity and hydrophobicity of the constituent monomers. mdpi.com By adjusting the ratio of hydrophilic to hydrophobic units, the transition temperature can be precisely controlled. mdpi.com For instance, copolymers of poly(2-(2-methoxyethoxy)ethyl methacrylate) and poly((ethylene glycol) methacrylate) have shown temperature-sensitive transition properties comparable to or better than the well-known thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM). mdpi.com

Here is a data table illustrating the effect of comonomer composition on the cloud point temperature:

Table 2: Cloud Point Temperatures of P(HEA-co-MEA) Copolymers This table is interactive. Users can sort and filter the data.

| HEA Content (%) | Cloud Point Temperature (°C) | Reference |

|---|---|---|

| 0 | 5 | rsc.org |

Amphiphilic copolymers are macromolecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. mdpi.com In aqueous solutions, these copolymers can self-assemble into various nanostructures, such as micelles and vesicles (polymersomes). mdpi.comrsc.org

The incorporation of the hydrophilic this compound into block or graft copolymers with hydrophobic monomers leads to the formation of amphiphilic structures. For example, a well-defined amphiphilic graft copolymer with a hydrophilic poly(acrylic acid) backbone and hydrophobic poly(lactic acid) side chains has been synthesized. rsc.org This copolymer exhibits pH-responsive micellization behavior. rsc.org

The self-assembly of amphiphilic block copolymers is a dynamic process influenced by factors such as the block lengths, the solvent, and temperature. mdpi.comrsc.org For instance, poly(ethylene oxide)-block-poly(2-(3-ethylheptyl)-2-oxazoline), a new amphiphilic diblock copolymer, has been shown to self-assemble into complex structures like multicompartment micelles and pseudo-vesicles. rsc.org The low glass transition temperature of the hydrophobic block makes it suitable for self-assembly under mild conditions. rsc.org

The ability to form core-shell micelles or polymersomes makes these materials promising candidates for applications such as drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs. mdpi.comrsc.org

Crosslinked Polymeric Systems

The incorporation of this compound (HEA) into crosslinked polymeric systems offers a versatile platform for the design of advanced materials with tailored properties. The inherent hydrophilicity and reactive acrylate group of HEA make it a valuable monomer for creating hydrogel networks, developing UV-curable materials, and participating in efficient click chemistry reactions.

Engineering of Hydrogel Networks and Controlled Swelling Ratios

Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water or biological fluids. fourwaves.com The swelling behavior of hydrogels is a critical parameter that dictates their suitability for various applications, and it can be precisely controlled through the judicious selection of monomers and crosslinking density. The inclusion of this compound in hydrogel formulations significantly influences their swelling characteristics due to its hydrophilic nature.

The equilibrium swelling ratio of a hydrogel is governed by the balance between the osmotic pressure driving water into the network and the elastic retractile force of the crosslinked polymer chains. By adjusting the concentration of HEA and the crosslinking agent, the network structure and, consequently, the swelling ratio can be finely tuned. For instance, in multicomponent hydrogels composed of acrylamide, 2-hydroxyethyl acrylate, and acrylic acid, the HEA content directly impacts the water diffusion rate within the hydrogel matrix. researchgate.net Increasing the HEA content generally leads to a higher swelling capacity due to the increased hydrophilicity of the polymer network. researchgate.net

The swelling kinetics of hydrogels containing HEA often exhibit a non-Fickian diffusion mechanism, indicating that the water uptake is controlled by both diffusion and polymer chain relaxation. researchgate.netmdpi.com This behavior is particularly relevant in applications requiring a controlled and sustained release of encapsulated molecules.

The table below summarizes the effect of monomer composition on the swelling properties of hydrogels.

| Hydrogel System | Comonomer | Effect of Increasing HEA Concentration | Reference |

| Poly(acrylamide-co-HEA-co-acrylic acid) | Acrylamide, Acrylic Acid | Increased initial water diffusion rate | researchgate.net |

| Sodium Alginate-co-acrylic acid-poly(ethylene) oxide | Acrylic Acid, Poly(ethylene) oxide | Increased swelling capacity | mdpi.com |

It is important to note that while the focus here is on HEA, the principles of controlling swelling ratios through monomer composition and crosslinking density are broadly applicable to a wide range of hydrogel systems. rsc.orgresearchgate.netitu.edu.tr

Development of UV-Curable Crosslinked Materials

Ultraviolet (UV) curing is a rapid, energy-efficient, and environmentally friendly method for producing crosslinked polymer coatings and materials. mdpi.com This process involves the use of a photoinitiator that, upon exposure to UV radiation, generates reactive species (radicals or cations) that initiate the polymerization and crosslinking of functional monomers and oligomers. mdpi.com this compound is a valuable component in UV-curable formulations due to its high reactivity and the desirable properties it imparts to the final cured material.

The acrylate group in HEA readily participates in free-radical polymerization, allowing for fast curing speeds. mdpi.com The hydroxyl group, on the other hand, can contribute to improved adhesion and can also be a site for further chemical modification. Even monofunctional acrylates like HEA can form crosslinked structures through a chain transfer mechanism involving hydrogen atom transfer between monomer substituents and radicals. rsc.org This intrinsic crosslinking capability is a significant advantage in formulating robust and durable UV-cured materials. rsc.org

UV-curable systems containing HEA can be formulated to achieve a high degree of crosslinking, resulting in materials with excellent mechanical properties, chemical resistance, and thermal stability. cnrs.frresearchgate.net The rate of polymerization and the final conversion can be monitored in real-time using techniques such as Real-Time Fourier Transform Infrared Spectroscopy (RTIR). cnrs.fr

The table below presents typical components in a UV-curable formulation incorporating acrylates.

| Component | Function | Example |

| Monomer | Provides basic polymer structure and properties | This compound |

| Oligomer | Enhances properties like flexibility and toughness | Epoxy acrylate, Urethane acrylate cnrs.fr |

| Photoinitiator | Initiates polymerization upon UV exposure | 2,2-dimethoxy-2-phenylacetophenone (DMPA) nih.gov |

| Reactive Diluent | Reduces viscosity for improved processing | Isobornyl acrylate (IBOA) mdpi.com |

Application of Thiol-Ene and Other Click Chemistry Reactions in Polymer Network Formation

"Click chemistry" refers to a class of reactions that are highly efficient, selective, and proceed under mild conditions with minimal byproducts. researchgate.netrsc.org Among these, the radical-mediated thiol-ene reaction has emerged as a powerful tool for the synthesis of well-defined polymer networks. researchgate.netadvanceseng.com This reaction involves the addition of a thiol group (-SH) across a carbon-carbon double bond (ene) and can be initiated by light (photo-initiated) or heat. researchgate.net

The acrylate double bond in this compound serves as an excellent "ene" component in thiol-ene click chemistry. advanceseng.com This reaction offers several advantages over traditional free-radical polymerization of acrylates, including reduced oxygen inhibition, delayed gelation, and the formation of more homogeneous network structures. researchgate.net The step-growth mechanism of the thiol-ene reaction leads to lower polymerization shrinkage stress, which is crucial for applications requiring high dimensional accuracy. advanceseng.com

Thiol-ene chemistry provides a versatile platform for creating crosslinked networks with tailored properties. By varying the functionality of the thiol and ene components, the crosslink density and network architecture can be precisely controlled. This approach has been successfully employed to functionalize porous polymer monoliths for chromatographic applications, where the thiol-containing monolith is "clicked" with an acrylate monomer like lauryl methacrylate. nih.gov

The table below illustrates the key features of thiol-ene click reactions for polymer network formation.

| Feature | Description | Reference |

| Mechanism | Radical-mediated step-growth addition of a thiol to an ene. | researchgate.net |

| Initiation | Can be initiated by UV light or heat. | researchgate.net |

| Advantages | High efficiency, low byproduct formation, reduced oxygen inhibition, homogeneous network structure. | researchgate.netadvanceseng.com |

| Applications | Synthesis of hydrogels, functionalization of surfaces, creation of advanced polymer networks. | nih.govresearchgate.net |

In addition to the classic thiol-ene reaction, other click reactions can also be utilized to form polymer networks incorporating HEA. These efficient and orthogonal reactions open up a vast design space for the creation of complex and functional polymeric materials.

Structure Property Relationships in 2 2 Hydroxyethoxy Ethyl Acrylate Derived Polymers

Impact of Hydroxyethoxy Functionality on Polymer Properties

The presence of the hydroxyethoxy group is a defining feature of HEEA and plays a pivotal role in dictating the behavior of its corresponding polymers, particularly in aqueous environments and in determining the supramolecular architecture of the polymer network.

The terminal hydroxyl group and the ether linkage in the hydroxyethoxy side chain of HEEA render polymers derived from it inherently hydrophilic. This hydrophilicity is a key attribute, leading to significant water absorption capabilities, a property that is highly desirable in the formulation of hydrogels for biomedical applications such as tissue engineering and drug delivery. zbaqchem.com The ability of these polymers to absorb and retain large amounts of water allows them to form a swollen, water-rich network, creating a moist environment that can promote tissue regeneration and healing. zbaqchem.com

Interactive Table: Water Absorption of HEEA-based Copolymers

| Copolymer Composition (molar ratio) | Equilibrium Water Content (%) |

| Poly(HEEA) | High |

| Poly(HEEA-co-methyl methacrylate) | Moderate to Low |

| Poly(HEEA-co-butyl acrylate) | Low |

Note: The values presented are qualitative and intended to illustrate the trend. Actual values depend on the specific copolymer composition and crosslinking density.

The hydroxyl groups present on the side chains of poly(2-(2-hydroxyethoxy)ethyl acrylate) are capable of forming strong intermolecular and intramolecular hydrogen bonds. rsc.orgmdpi.com These non-covalent interactions act as physical crosslinks, significantly contributing to the formation and stability of the polymer network. The hydrogen bonds can form between two hydroxyl groups (OH···OH) or between a hydroxyl group and the carbonyl group of the acrylate (B77674) backbone (C=O···HO). frontiersin.org

This hydrogen bonding network enhances the mechanical integrity of the polymer, influencing its cohesiveness and resistance to dissolution. The strength and density of these hydrogen bonds can be influenced by factors such as temperature and the presence of solvents that can compete for hydrogen bonding sites. rsc.orgfrontiersin.org For example, in the presence of a solvent like dimethylformamide (DMF), which can disrupt hydrogen bonding, the relative incorporation rate of monomers with hydroxyl groups can be affected during copolymerization. mdpi.com

Correlation of Monomer Composition with Macroscopic and Microscopic Polymer Properties

The macroscopic and microscopic properties of polymers derived from HEEA can be systematically tuned by copolymerizing it with other acrylic or methacrylic monomers. This approach allows for the precise control of key polymer characteristics to meet the demands of specific applications.

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of HEEA-containing copolymers is directly influenced by the nature and proportion of the comonomers.

By copolymerizing HEEA with monomers that have different homopolymer Tg values, the Tg of the resulting copolymer can be tailored. For instance, copolymerizing HEEA with a high-Tg monomer like methyl methacrylate (B99206) (MMA), which has a homopolymer Tg of approximately 105 °C, will result in a copolymer with a higher Tg than that of poly(HEEA). scielo.br Conversely, copolymerization with a low-Tg monomer such as butyl acrylate (homopolymer Tg of -54 °C) or 2-ethylhexyl acrylate (homopolymer Tg of -65 °C) will lead to a copolymer with a lower Tg, imparting greater flexibility to the material. chemicalsunited.comias.ac.insigmaaldrich.comarkema.com

Interactive Table: Glass Transition Temperatures of Acrylate Homopolymers and their Impact on Copolymers

| Monomer | Homopolymer Tg (°C) | Expected Impact on Copolymer Tg with HEEA |

| This compound (HEEA) | -15 scielo.br | Baseline |

| Methyl Methacrylate (MMA) | 105 scielo.br | Increase |

| Ethyl Acrylate (EA) | -24 arkema.com | Decrease |

| Butyl Acrylate (BA) | -54 sigmaaldrich.comarkema.com | Significant Decrease |

| 2-Ethylhexyl Acrylate (2-EHA) | -65 ias.ac.in | Significant Decrease |

The relationship between copolymer composition and Tg can often be predicted using models like the Fox equation, which relates the Tg of the copolymer to the weight fractions and Tg values of the constituent homopolymers.

The mechanical properties of HEEA-derived polymers, including elasticity, tensile strength, and viscoelastic behavior, are highly dependent on the monomer composition and the resulting polymer architecture. The inherent flexibility of the polyacrylate backbone, combined with the influence of the side chains, dictates the material's response to mechanical stress.

Copolymerization of HEEA with hydrophobic, low-Tg monomers like ethyl acrylate and n-butyl acrylate can lead to the formation of hydrophilic copolymers that are in a rubber-like state when swollen with water. nih.gov These materials can exhibit a desirable combination of tensile strength and elongation at break. nih.gov For example, while poly(2-hydroxyethyl methacrylate) hydrogels have a certain tensile modulus and strength, copolymerizing with specific amounts of ethyl acrylate or n-butyl acrylate can significantly enhance both the tensile strength and the strain-at-break. nih.gov

The introduction of monomers with bulky side groups or those that promote strong intermolecular interactions, such as hydrogen bonding, can increase the modulus and hardness of the resulting polymer. nih.gov The viscoelastic properties, which describe a material's ability to both store and dissipate mechanical energy, are also a function of the monomer composition and the degree of crosslinking, whether covalent or physical (via hydrogen bonds).

Tunability of Polymer Characteristics Through Synthetic Control

The properties of polymers derived from this compound can be precisely controlled through various synthetic strategies. The choice of polymerization technique, comonomer selection, and reaction conditions all play a crucial role in determining the final polymer architecture and, consequently, its performance characteristics.

Modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have proven to be effective for the polymerization of functional acrylates like 2-hydroxyethyl acrylate (a close analog of HEEA). cmu.edu ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for achieving predictable and reproducible material properties. cmu.edu The polymerization can be carried out in bulk or in solution, and the choice of solvent can influence the reaction kinetics, particularly when hydrogen bonding is a factor. rsc.orgrsc.org

By strategically selecting comonomers, a wide range of properties can be accessed. For example, incorporating hydrophobic monomers can control water swellability, while using multifunctional crosslinking agents can increase the network density and improve mechanical strength. The reactivity ratios of the monomers in a copolymerization reaction will determine the sequence distribution of the monomer units along the polymer chain, which in turn can influence properties like the glass transition temperature and the potential for microphase separation. nih.govresearchgate.net

Furthermore, post-polymerization modification of the hydroxyl groups on the HEEA units provides another avenue for tuning polymer properties. These hydroxyl groups can serve as reactive sites for grafting other molecules or for introducing further crosslinking, allowing for the creation of complex and highly functional materials.

Control of Molecular Weight Distribution and Polydispersity Index

The molecular weight and its distribution, quantified by the Polydispersity Index (PDI), are fundamental parameters that significantly influence the mechanical, thermal, and rheological properties of polymers derived from this compound. Achieving a narrow molecular weight distribution (a low PDI value) is often desirable as it leads to more uniform and predictable material performance. This is accomplished through controlled polymerization techniques that minimize termination and chain transfer reactions.

Controlled radical polymerization methods are particularly effective for exercising precise control over the polymerization of acrylate monomers. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer Living Radical Polymerization (SET-LRP) have demonstrated success in producing well-defined polymers from functional acrylates.

In ATRP, the polymerization of acrylate monomers can proceed with first-order kinetics, leading to a linear increase in molecular weight with monomer conversion. epa.govnih.gov This controlled process allows for the synthesis of polymers with low PDI values, typically around 1.2. epa.gov For instance, studies on the closely related monomer, 2-hydroxyethyl acrylate (HEA), have shown that ATRP can produce polymers with predictable molecular weights and low polydispersity. epa.gov Similarly, visible light-mediated Ir-catalyzed polymerization offers a robust platform for the controlled polymerization of a variety of acrylates, yielding well-defined homo- and block copolymers. nih.gov

SET-LRP is another powerful technique for polymerizing acrylates like HEA, providing polymers with narrow molecular weight distributions (Mš/M‚ < 1.45) even at high monomer-to-initiator ratios. rsc.org This method can be conducted in various solvents, including protic media, highlighting its versatility. rsc.org

Anionic polymerization is also a suitable mechanism for synthesizing polymers with defined structures and narrow molecular weight distributions, with typical PDI values ranging from 1.15 to 1.2. mdpi.com

The choice of polymerization technique and reaction conditions allows for the targeted synthesis of polymers with specific molecular weights and low polydispersity, which is crucial for high-performance applications.

Table 1: Controlled Polymerization Techniques for Acrylate Polymers

| Polymerization Technique | Monomer Example | Typical Polydispersity Index (PDI) | Key Features | Reference |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | 2-Hydroxyethyl Acrylate (HEA) | ~1.2 | Linear increase in molecular weight with conversion. | epa.gov |

| Anionic Polymerization | Methacrylates | 1.15 - 1.2 | Suitable for monomers with electron-accepting substituents. | mdpi.com |

| SET-LRP | 2-Hydroxyethyl Acrylate (HEA) | < 1.45 | Rapid polymerization at ambient temperatures. | rsc.org |

Manipulation of Crosslinking Density and Network Morphology

The crosslinking density and the resulting network morphology are pivotal in defining the macroscopic properties of polymers derived from this compound, including their mechanical strength, swelling behavior, and thermal stability.

Crosslinking in acrylate-based polymers is typically achieved by incorporating a multifunctional monomer, or crosslinker, into the polymerization mixture. Common crosslinkers include ethylene (B1197577) glycol diacrylate (EGDA) and poly(ethylene glycol) diacrylate (PEGDA). psu.edunih.govnih.gov The crosslinking density can be directly manipulated by varying the concentration of the crosslinking agent relative to the monofunctional monomer. An increase in the crosslinker concentration generally leads to a higher crosslinking density, resulting in a more rigid material with reduced swelling capacity. nih.gov

Interestingly, recent research has shown that polymers derived from certain monofunctional acrylates, including the related 2-hydroxyethyl acrylate (HEA), can form crosslinked structures even without the addition of a conventional crosslinker. rsc.orgeuropean-coatings.com This phenomenon is attributed to a chain transfer mechanism involving hydrogen atom transfer (HAT) from the monomer's substituent to a propagating radical. rsc.org The presence of hydroxyl groups, as in this compound, can facilitate this process, offering an alternative pathway to create crosslinked networks. rsc.org

The morphology of the polymer network is also a critical factor. The type of crosslinking junction can influence the network's properties. For example, networks formed with different topological features, such as "ziplike" versus "pointlike" junctions, exhibit different dynamic and mechanical behaviors. researchgate.net The use of macromeric crosslinkers can lead to unique network architectures that are not predicted by classical theories, allowing for more sophisticated control over the material's internal structure and properties. nih.gov Furthermore, dynamic bonds, such as ionic interactions, can be introduced to create elastomers with tunable stiffness, strength, and self-healing properties. rsc.org

The manipulation of crosslinking density and network morphology, either through the use of traditional crosslinkers or by leveraging inherent monomer reactivity, provides a powerful tool for designing advanced materials based on this compound.

Table 2: Factors Influencing Crosslinking and Network Morphology

| Factor | Method of Manipulation | Effect on Polymer Properties | Reference |

|---|---|---|---|

| Crosslinker Concentration | Varying the amount of multifunctional monomers (e.g., EGDA). | Higher concentration increases crosslinking density, leading to increased stiffness and reduced swelling. | nih.gov |

| Hydrogen Atom Transfer (HAT) | Utilizing inherent reactivity of monofunctional acrylates with specific substituents (e.g., hydroxyl groups). | Can form crosslinked networks without traditional crosslinkers. | rsc.orgeuropean-coatings.com |

| Crosslinker Architecture | Using macromeric crosslinkers or creating different junction topologies. | Creates unique network architectures and influences chain dynamics. | nih.govresearchgate.net |

| Dynamic Bonds | Incorporating ionic interactions within the polymer network. | Enables tunable mechanical properties and self-healing capabilities. | rsc.org |

Functionalization Strategies for 2 2 Hydroxyethoxy Ethyl Acrylate Polymers

Post-Polymerization Chemical Modification of Pendant Hydroxyl Groups

Esterification and Etherification Reactions on Polymer Backbones

The hydroxyl groups on the poly(HEEA) backbone can readily undergo esterification and etherification reactions. These classic organic reactions provide a straightforward means to introduce a wide variety of functional groups.

Esterification: This process involves the reaction of the pendant hydroxyl groups with carboxylic acids, acid chlorides, or acid anhydrides to form ester linkages. The reaction conditions can be tailored to control the degree of functionalization. For instance, the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction with carboxylic acids under mild conditions. This strategy allows for the incorporation of moieties that can alter the polymer's hydrophobicity, introduce bioactive molecules, or provide sites for further reactions. While direct studies on poly(HEEA) are limited, the principles of transesterification have been demonstrated on other poly(acrylates), suggesting a viable route for functionalization. sigmaaldrich.com

Etherification: The pendant hydroxyl groups can also be converted to ether linkages through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide. This method can be used to attach long alkyl chains, polyethylene (B3416737) glycol (PEG) chains, or other functional groups, thereby modifying the polymer's solubility, thermal properties, and biocompatibility.

A summary of potential reactants for these modifications is presented in Table 1.

| Modification | Reactant Type | Example Reactant | Resulting Linkage | Potential Application |

| Esterification | Carboxylic Acid | Stearic Acid | Ester | Increased hydrophobicity |

| Acid Chloride | Acetyl Chloride | Ester | Protection of hydroxyl group | |

| Acid Anhydride | Acetic Anhydride | Ester | Protection of hydroxyl group | |

| Etherification | Alkyl Halide | Methyl Iodide | Ether | Increased hydrophobicity |

| Poly(ethylene glycol) bromide | Ether | Increased hydrophilicity and biocompatibility |

Table 1: Potential Reactants for Esterification and Etherification of Poly(HEEA)

Grafting of Functional Molecules onto Polymer Surfaces

Grafting techniques offer another powerful approach to modify the surface properties of poly(HEEA) materials, such as hydrogels or films, without altering the bulk characteristics. This is particularly useful for applications where surface interactions are critical, for instance, in biomaterials. The primary methods for grafting are the "grafting-to" and "grafting-from" approaches.

In the "grafting-to" method, pre-synthesized polymer chains with reactive end-groups are attached to the surface of the poly(HEEA) material. The pendant hydroxyl groups on the poly(HEEA) surface can be activated to react with the end-groups of the grafting polymer.

The "grafting-from" approach involves immobilizing an initiator on the poly(HEEA) surface, from which a second polymer is then grown. For example, the hydroxyl groups could be reacted with a molecule like 2-bromoisobutyryl bromide to create an initiator for atom transfer radical polymerization (ATRP). This allows for the growth of dense polymer brushes from the surface. Studies on the grafting of poly(2-hydroxyethyl acrylate) onto polyurethane surfaces have demonstrated the feasibility of such surface modification strategies. specialchem.com

Incorporation of Reactive Moieties into Monomer Units for Subsequent Functionalization

An alternative to post-polymerization modification is the copolymerization of HEEA with monomers that already contain a desired reactive group. This approach allows for the introduction of specific functionalities in a more controlled manner during the initial polymerization process.

Synthesis of Macromonomers Bearing 2-(2-Hydroxyethoxy)ethyl Acrylate (B77674) Derivatives